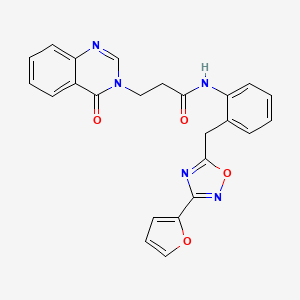
(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that features a combination of pyrrolidine, pyrazole, and pyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Bromopyridine Derivative: The 3-bromopyridin-2-yl group is introduced via a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The pyrrolidine intermediate is then coupled with the bromopyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction involving a hydrazine derivative and an appropriate diketone.
Final Coupling: The final step involves coupling the pyrazole derivative with the pyrrolidine intermediate under suitable conditions, often involving a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with biological macromolecules.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The bromopyridinyl and pyrazole groups are likely involved in key interactions with these targets, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- (3-((3-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- (3-((3-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Uniqueness
The presence of the bromine atom in (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone imparts unique reactivity compared to its chloro or fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interaction with molecular targets, potentially leading to distinct biological activities.
属性
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O3/c1-25-19(12-18(24-25)14-5-3-6-15(11-14)28-2)21(27)26-10-8-16(13-26)29-20-17(22)7-4-9-23-20/h3-7,9,11-12,16H,8,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUMHORFSXAYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)OC4=C(C=CC=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2840027.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2840028.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2840031.png)
![3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840032.png)
![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2840037.png)


![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)
![4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2840044.png)

![ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE](/img/structure/B2840046.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea](/img/structure/B2840047.png)
![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2840049.png)
